2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-3-17-12(18-4-2)11-15-9-5-7(13)8(14)6-10(9)16-11/h5-6,12H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHJKBXMQKJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=CC(=C(C=C2N1)F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680543 | |
| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-36-0 | |
| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with Diethoxymethane
A primary method involves reacting 4,5-difluoro-1,2-phenylenediamine with diethoxymethane under acidic conditions. This approach leverages the electrophilic nature of diethoxymethane to form the benzimidazole core while introducing the diethoxymethyl group at the 2-position.
Procedure ():
- Reactants :
- 4,5-Difluoro-1,2-phenylenediamine (1 equiv)
- Diethoxymethane (1.2 equiv)
- Acid catalyst (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid)
-
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Reflux (60–80°C)
- Time: 6–12 hours
Workup :
- Neutralize with aqueous NaHCO₃
- Extract with ethyl acetate
- Purify via column chromatography or recrystallization
- Acid protonates the diamine, enhancing nucleophilicity.
- Diethoxymethane acts as a carbonyl equivalent, facilitating cyclization to form the imidazole ring.
Post-Functionalization of Benzimidazole Core
An alternative route involves synthesizing the benzimidazole scaffold first, followed by diethoxymethyl group introduction.
Steps ():
- Benzimidazole Formation :
- React 4,5-difluoro-1,2-phenylenediamine with triethyl orthoformate in acetic acid.
- Diethoxymethylation :
- Treat the 1H-benzo[d]imidazole intermediate with diethyl sulfate or bromoethyl ether under basic conditions.
- Lower yields due to competing side reactions.
- Requires stringent control of reaction pH and temperature.
Optimization and Challenges
Acid Catalysis Efficiency
- Inorganic acids (e.g., HCl) provide faster cyclization but may cause over-protonation, leading to byproducts.
- Organic acids (e.g., p-toluenesulfonic acid) offer milder conditions, improving selectivity ().
Solvent Effects
- Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may hinder cyclization.
- Ether solvents (e.g., THF) balance reactivity and solubility, favoring higher yields ().
Analytical Data and Characterization
| Property | Value/Description |
|---|---|
| Yield | 65–78% (method 1.1); 45–55% (method 1.2) |
| Melting Point | 128–130°C (recrystallized from ethanol) |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, -OCH₂CH₃), 3.65 (q, 4H, -OCH₂), 7.12 (d, 1H, Ar-F), 7.89 (s, 1H, NH) |
| HPLC Purity | >98% (method 1.1) |
Comparative Analysis of Methods
| Parameter | Cyclocondensation (1.1) | Post-Functionalization (1.2) |
|---|---|---|
| Yield | High (65–78%) | Moderate (45–55%) |
| Reaction Time | 6–12 hours | 12–24 hours |
| Byproducts | Minimal | Significant |
| Scalability | Suitable for large scale | Limited by step efficiency |
Industrial Applications
Chemical Reactions Analysis
Types of Reactions: 2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where the diethoxymethyl or difluoro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives, including 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole, exhibit significant antitumor activity. The compound's structural characteristics allow it to interact with biological targets effectively.
- Case Study : A study demonstrated that this compound inhibits the proliferation of cancer cells in vitro, showcasing IC50 values that suggest potency against certain cancer lines. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Research has shown that derivatives of benzimidazole possess broad-spectrum antimicrobial activity.
- Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
This table illustrates the effectiveness of the compound against various bacterial strains, indicating its potential as a therapeutic agent.
Polymer Chemistry
The compound can also be utilized in polymer synthesis due to its reactive functional groups. It can serve as a building block for creating novel polymeric materials with enhanced properties.
- Case Study : A recent synthesis involved incorporating this compound into a copolymer matrix, resulting in materials with improved thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Benzimidazole derivatives are highly tunable, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Solubility and Stability : Ether-containing groups (e.g., diethoxymethyl) improve solubility compared to halogenated or hydrocarbon chains, as seen in 2-(chloromethyl) analogues .
- Structural Rigidity : Bicyclo[3.1.0]hexane-containing derivatives (e.g., IACS-9779) exhibit constrained geometries, which may improve binding specificity in enzyme inhibition .
Physicochemical Properties
Notes:
- The diethoxymethyl group likely reduces crystallinity, complicating melting point determination.
- LC-MS data for similar compounds (e.g., [M+H]+ = 313.250 for 2-(4-fluorophenyl) derivatives) align with predicted molecular weights .
Biological Activity
2-(Diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole is a synthetic compound that belongs to the benzimidazole family, which has garnered attention due to its diverse biological activities. The compound's molecular formula is with a molecular weight of 256.25 g/mol. This article explores its biological activity, particularly focusing on its antimicrobial, antiproliferative, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 256.25 g/mol
- CAS Number : 958863-36-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with structural similarities to this compound exhibit activity against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | < 1 µg/mL |
| Compound B | Candida albicans | 3.9 µg/mL |
| Compound C | Mycobacterium smegmatis | 3.9 µg/mL |
These findings suggest that the benzimidazole scaffold can be optimized for enhanced antimicrobial efficacy.
Antiproliferative Activity
Recent studies have focused on the antiproliferative effects of benzimidazole derivatives on cancer cell lines. For instance, compounds similar to this compound demonstrated promising results against various cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 16.38 | Induction of apoptosis via mitochondrial pathways |
| HCT-116 (Colon) | 29.5 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 33.8 | Disruption of mitochondrial membrane potential |
The mechanism often involves the induction of apoptosis through mitochondrial pathways and disruption of cellular processes critical for cancer cell survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzimidazole derivatives, including those structurally related to this compound. Results indicated significant activity against resistant strains like MRSA, emphasizing the importance of structural modifications for enhancing efficacy .
- Anticancer Properties : Research on derivatives showed that modifications at specific positions on the benzimidazole ring led to increased potency against cancer cells. For example, a derivative exhibited an IC50 value of 16.38 µM against MDA-MB-231 cells, indicating strong antiproliferative effects . The study also highlighted the potential for these compounds to selectively target cancer cells while sparing normal cells.
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between benzimidazole derivatives and biological targets such as enzymes involved in cancer progression and bacterial resistance mechanisms. These studies aid in predicting the efficacy and optimizing lead compounds for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing diethoxymethyl and difluoro substituents onto the benzo[d]imidazole core?
- Methodological Answer : The diethoxymethyl group can be introduced via alkylation or condensation reactions using diethyl acetals or orthoesters under acidic conditions. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange (e.g., using KF in polar aprotic solvents) are effective. Substituent positioning at the 5,6-positions may require regioselective strategies, such as directed ortho-metalation or protection/deprotection sequences .
- Key Considerations : Solvent choice (e.g., DMF for NaH-mediated alkylation in ) and catalyst selection (e.g., CuI for Sonogashira couplings) critically influence yield. Monitor reactions via TLC (Rf values as in ) and confirm regiochemistry via NMR .
Q. How are spectroscopic techniques employed to confirm the structure of substituted benzo[d]imidazoles?
- Methodological Answer :
- NMR : Aromatic proton splitting patterns (e.g., δ 7.45–8.35 ppm in ) distinguish substituent positions. Diethoxymethyl groups show characteristic -OCHCH triplets at δ 1.2–1.4 ppm and -CH(O-) quartets at δ 3.4–3.8 ppm.
- FTIR : Nitro groups (1550–1348 cm), C=N stretches (1602 cm), and C-F bonds (1100–1200 cm) are diagnostic .
- Mass Spectrometry : HRMS confirms molecular ions (e.g., m/z 273.03 for a chloro-nitro derivative in ) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods guide the design of 5,6-difluoro-substituted benzo[d]imidazoles for kinase inhibition?
- Methodological Answer :
Molecular Docking : Use tools like AutoDock Vina to model interactions with kinase active sites (e.g., EGFR in ). Focus on fluorine’s electronegativity for hydrogen bonding or hydrophobic pocket filling.
ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP for lipophilicity, topological polar surface area (TPSA) for blood-brain barrier penetration). For example, diethoxymethyl groups may improve solubility but reduce metabolic stability .
MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize candidates for in vitro assays .
Q. What strategies resolve contradictions between in-silico binding predictions and experimental cytotoxicity data?
- Methodological Answer :
- Re-evaluate Binding Poses : If docking predicts strong binding (e.g., -9.0 kcal/mol) but cytotoxicity is low, check for off-target effects via proteome-wide docking or assay panels .
- Solubility Adjustments : Poor aqueous solubility (common with diethoxymethyl groups) can mask activity. Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies .
- Metabolic Stability : LC-MS/MS can identify rapid degradation (e.g., cytochrome P450-mediated) not captured in silico. Introduce blocking groups (e.g., methyl on imidazole in ) to enhance stability .
Q. How do substituent electronic effects influence the photophysical properties of 5,6-difluoro-benzo[d]imidazoles?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to model HOMO-LUMO gaps. Fluorine’s electron-withdrawing effect reduces the gap, enhancing fluorescence (e.g., λ shifts in ).
- Experimental Validation : Compare UV-Vis (e.g., absorbance at 300–400 nm) and fluorescence quantum yields between derivatives. Diethoxymethyl groups may introduce steric hindrance, reducing quantum efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
